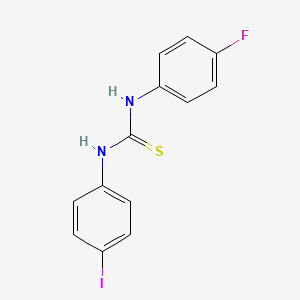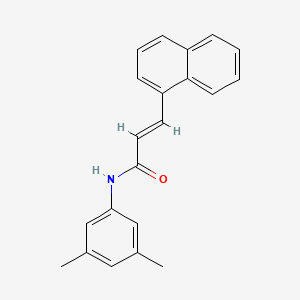![molecular formula C20H13BrN4O5 B3613354 N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B3613354.png)
N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide
Vue d'ensemble
Description
N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methyl-3-nitrobenzamide (referred to as "compound A" henceforth) is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
Compound A has been shown to bind to amyloid fibrils and emit fluorescence upon binding. The compound has also been shown to generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have low toxicity in vitro and in vivo studies. The compound has also been shown to be stable under physiological conditions, making it a potential candidate for in vivo imaging studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound A as a fluorescent probe is its high sensitivity and selectivity for amyloid fibrils. However, one limitation is that the compound may not be suitable for in vivo imaging studies due to its limited tissue penetration.
Orientations Futures
For research on compound A include optimizing the synthesis method to improve yield and purity, investigating its potential use as a photosensitizer for photodynamic therapy, and exploring its potential as a diagnostic tool for neurodegenerative diseases. Additionally, further studies are needed to assess the toxicity and pharmacokinetics of the compound in vivo.
Applications De Recherche Scientifique
Compound A has been studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's disease. The compound has also been studied for its potential use as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent to produce reactive oxygen species that can kill cancer cells.
Propriétés
IUPAC Name |
N-[4-[5-(5-bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O5/c1-11-2-3-13(10-15(11)25(27)28)19(26)22-14-6-4-12(5-7-14)18-23-20(30-24-18)16-8-9-17(21)29-16/h2-10H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHMLCKQOTSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(O4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3613272.png)
![4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid](/img/structure/B3613282.png)
![2-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613295.png)

![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613307.png)
![3-chloro-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3613314.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3613320.png)
![4-methyl-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613325.png)
![N-{4-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B3613330.png)
![3-chloro-N-{4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B3613337.png)
![N-{4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B3613343.png)
![3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613345.png)

